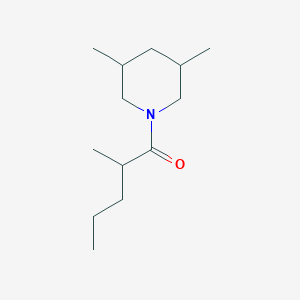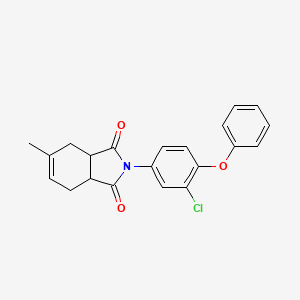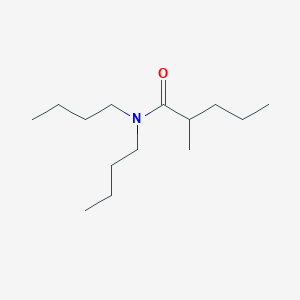
N-(2-iodophenyl)-7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
説明
N-(2-iodophenyl)-7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-amine, also known as BI-1, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of benzoxadiazole derivatives and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments, and future directions.
作用機序
The mechanism of action of N-(2-iodophenyl)-7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-amine involves its ability to modulate the activity of the endoplasmic reticulum (ER) stress response pathway. This compound acts as a negative regulator of the ER stress response, which is a cellular mechanism that responds to various stress stimuli, such as oxidative stress, calcium overload, and protein misfolding. By modulating the ER stress response, this compound can prevent the accumulation of unfolded or misfolded proteins in the ER and reduce the associated cellular damage.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. In neuronal cells, this compound has been shown to reduce the levels of reactive oxygen species, prevent calcium overload, and inhibit apoptosis. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In cardiac cells, this compound has been shown to reduce the levels of reactive oxygen species, prevent calcium overload, and improve cardiac function.
実験室実験の利点と制限
One of the advantages of using N-(2-iodophenyl)-7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-amine in laboratory experiments is its ability to modulate the ER stress response pathway, which is a cellular mechanism that is involved in various pathological conditions. This compound can be used to study the effects of ER stress on cellular function and to investigate the potential therapeutic applications of ER stress modulation. However, one of the limitations of using this compound in laboratory experiments is its potential toxicity and off-target effects. Further studies are needed to determine the optimal concentration and duration of this compound treatment in different cell types and tissues.
将来の方向性
There are several future directions for the study of N-(2-iodophenyl)-7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-amine. One direction is to investigate the potential therapeutic applications of this compound in other diseases, such as diabetes, inflammatory disorders, and viral infections. Another direction is to develop more potent and selective this compound analogs that can be used as drugs in clinical settings. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the ER stress response pathway and the role of this compound in modulating this pathway.
科学的研究の応用
N-(2-iodophenyl)-7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-amine has been studied for its potential therapeutic applications in various scientific research fields, including neurology, oncology, and cardiology. In neurology, this compound has been shown to have neuroprotective effects against neuronal damage caused by oxidative stress and calcium overload. In oncology, this compound has been studied for its potential to induce apoptosis in cancer cells and inhibit tumor growth. In cardiology, this compound has been shown to have cardioprotective effects against ischemia-reperfusion injury.
特性
IUPAC Name |
N-(2-iodophenyl)-7-morpholin-4-yl-4-nitro-2,1,3-benzoxadiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14IN5O4/c17-10-3-1-2-4-11(10)18-12-9-13(21-5-7-25-8-6-21)14-15(20-26-19-14)16(12)22(23)24/h1-4,9,18H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJSXSIPMCFNFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C3=NON=C23)[N+](=O)[O-])NC4=CC=CC=C4I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14IN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{3,5-dichloro-2-[3-(4-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3953782.png)
![N-[4-(aminocarbonyl)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B3953789.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-dichlorobenzamide](/img/structure/B3953798.png)

![1-allyl-3a,8a-dihydroxy-2-thioxo-2,3,3a,8a-tetrahydroindeno[1,2-d]imidazol-8(1H)-one](/img/structure/B3953810.png)

![6-ethyl-6-methyl-5,6,10,11-tetrahydro-7H,9H-benzo[h][1,3]thiazino[2,3-b]quinazolin-7-one](/img/structure/B3953829.png)

![1-(4-{[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B3953847.png)
![2-phenyl-1-[1-(5-phenyl-1,2,4-triazin-3-yl)-4-piperidinyl]ethanol](/img/structure/B3953854.png)
![5-[3-(morpholin-4-ylmethyl)phenyl]nicotinamide](/img/structure/B3953869.png)
![2-methyl-N-{[(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B3953876.png)

![1-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B3953883.png)